molecular formula C12H17NO B1425773 [4-(Cyclobutylmethoxy)phenyl]methanamine CAS No. 1496468-17-7

[4-(Cyclobutylmethoxy)phenyl]methanamine

Cat. No.: B1425773
CAS No.: 1496468-17-7
M. Wt: 191.27 g/mol
InChI Key: RCKPXGOFMPLWNC-UHFFFAOYSA-N
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Description

[4-(Cyclobutylmethoxy)phenyl]methanamine is an organic compound characterized by a benzylamine structure with a cyclobutylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclobutylmethoxy)phenyl]methanamine typically involves the following steps:

    Preparation of 4-Methoxybenzylamine: This can be achieved through the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Cyclobutylmethanol Formation: Cyclobutylmethanol can be synthesized from cyclobutyl bromide through a nucleophilic substitution reaction with sodium methoxide.

    Coupling Reaction: The final step involves the coupling of 4-methoxybenzylamine with cyclobutylmethanol using a suitable catalyst, such as palladium, under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclobutylmethoxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted benzylamine derivatives.

Scientific Research Applications

[4-(Cyclobutylmethoxy)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of [4-(Cyclobutylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Lacks the cyclobutylmethoxy substituent.

    Cyclobutylmethanol: Contains the cyclobutylmethoxy group but lacks the benzylamine moiety.

    Benzylamine: A simpler structure without the methoxy or cyclobutyl groups.

Uniqueness

[4-(Cyclobutylmethoxy)phenyl]methanamine is unique due to its combination of a benzylamine structure with a cyclobutylmethoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPXGOFMPLWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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